
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of two chlorine atoms, a methoxy group, and a benzonitrile moiety. This compound is known for its herbicidal properties and is used in various agricultural applications to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile typically involves the reaction of 2,4-dichlorophenol with 2-methoxybenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Employed as a herbicide in agricultural practices to control broadleaf weeds.
Mechanism of Action
The herbicidal activity of 4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile is primarily due to its ability to mimic natural plant hormones known as auxins. When absorbed by plants, the compound disrupts normal growth processes by inducing uncontrolled cell division and elongation, leading to the death of the plant. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacks the methoxy and nitrile groups.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with a similar mode of action but different substituents on the aromatic ring.
Uniqueness
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical properties and reactivity compared to other phenoxy herbicides. These functional groups also influence its herbicidal activity and environmental behavior.
Properties
CAS No. |
68534-31-6 |
|---|---|
Molecular Formula |
C14H9Cl2NO2 |
Molecular Weight |
294.1 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-2-methoxybenzonitrile |
InChI |
InChI=1S/C14H9Cl2NO2/c1-18-14-7-11(4-2-9(14)8-17)19-13-5-3-10(15)6-12(13)16/h2-7H,1H3 |
InChI Key |
NHGCPZWOLDNFEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


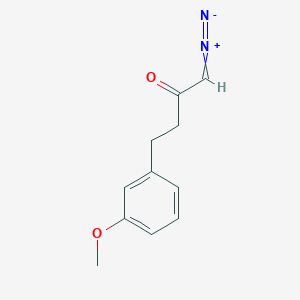
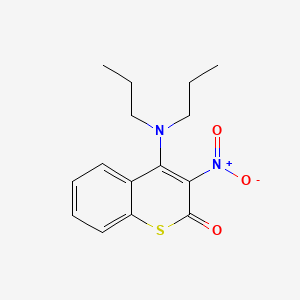
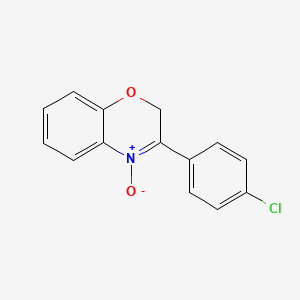


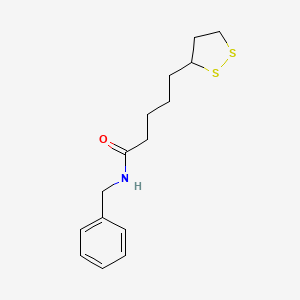
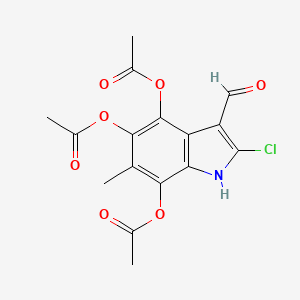
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)





